molecular formula C12H12N4O B122574 6-(Benzylamino)pyridazine-3-carboxamide CAS No. 142674-93-9

6-(Benzylamino)pyridazine-3-carboxamide

Cat. No. B122574
M. Wt: 228.25 g/mol
InChI Key: UQIVSCTXCWRIIR-UHFFFAOYSA-N
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Description

6-(Benzylamino)pyridazine-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is known for its unique properties, which make it a promising candidate for use in a wide range of scientific applications.

The synthesis of 6-(Benzylamino)pyridazine-3-carboxamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 6-bromo-3-carboxypyridazine with benzylamine. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, and a solvent, such as dimethylformamide or dimethylacetamide. The product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific research application

6-(Benzylamino)pyridazine-3-carboxamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent antitumor activity, making it a promising candidate for use in cancer research. It has also been studied for its potential use in the treatment of various other diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of action

The mechanism of action of 6-(Benzylamino)pyridazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its antitumor activity.

Biochemical and physiological effects

6-(Benzylamino)pyridazine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and limitations for lab experiments

One of the main advantages of using 6-(Benzylamino)pyridazine-3-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for use in cancer research. However, there are also some limitations to using this compound in lab experiments. For example, it is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future directions

There are many potential future directions for research on 6-(Benzylamino)pyridazine-3-carboxamide. One area of research could focus on developing more efficient and cost-effective methods for synthesizing this compound. Another area of research could focus on exploring the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential side effects.

properties

IUPAC Name

6-(benzylamino)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-12(17)10-6-7-11(16-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVSCTXCWRIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzylamino)pyridazine-3-carboxamide

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